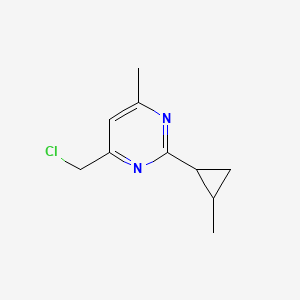

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine

Description

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine is a substituted pyrimidine derivative characterized by:

- Chloromethyl group at position 4, enhancing electrophilic reactivity for nucleophilic substitution.

- Methyl group at position 6, contributing to steric bulk and lipophilicity.

Pyrimidine derivatives are widely explored in agrochemical and pharmaceutical research due to their structural versatility and bioactivity. This compound’s unique substitution pattern distinguishes it from analogues, warranting comparative analysis.

Properties

IUPAC Name |

4-(chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-6-3-9(6)10-12-7(2)4-8(5-11)13-10/h4,6,9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKPQBWENXTQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC(=CC(=N2)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylcyclopropylamine with a chloromethylpyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine is under investigation for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Antiviral Properties : It has shown promise in targeting viral infections through its interaction with viral enzymes and receptors.

- Cancer Therapeutics : Studies have explored its efficacy in inhibiting cancer cell growth by modulating specific biochemical pathways involved in tumor progression.

Agricultural Chemistry

The compound is also being evaluated for its applications in agricultural chemistry:

- Pesticide Development : Its unique structure allows for the design of novel pesticides that can target specific pests while minimizing environmental impact.

- Herbicides : The potential use of this compound as an herbicide is being explored due to its ability to interfere with plant growth processes.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating various organic reactions such as nucleophilic substitutions and cyclization reactions.

- Reagent in Chemical Reactions : The chloromethyl group allows for versatile modifications, making it useful in synthesizing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural differences among pyrimidine derivatives influence their chemical behavior and applications:

Table 1: Substituent Comparison

Key Observations:

Physicochemical Properties

Table 2: Property Comparison

| Compound Name | Molecular Weight | LogP (Predicted) | Reactivity Profile |

|---|---|---|---|

| This compound | 210.68 | ~2.5 | High (chloromethyl substitution) |

| PPA | 247.29 | ~1.8 | Moderate (hydroxyl group) |

| 4-Chloro-6-ethyl-2-methylpyrimidine | 170.62 | ~2.7 | Low (chloro group) |

| 2-Amino-4-chloro-6-methylpyrimidine | 143.57 | ~1.2 | Nucleophilic (amino group) |

- Lipophilicity : The target compound’s logP (~2.5) suggests moderate membrane permeability, suitable for agrochemical penetration.

- Reactivity: Chloromethyl groups enable alkylation or nucleophilic displacement, contrasting with amino groups’ nucleophilicity .

Biological Activity

Overview

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chloromethyl group at position 4, a methyl group at position 6, and a 2-methylcyclopropyl group at position 2. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can undergo various chemical reactions, which enhance its biological activity:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines, allowing for the synthesis of derivatives with potentially enhanced biological properties.

- Oxidation and Reduction : These reactions can modify functional groups within the molecule, potentially increasing its reactivity and interaction with biological targets.

- Cyclization Reactions : Participation in cyclization can lead to the formation of more complex heterocycles that may exhibit improved bioactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for antiviral drug development.

- Antiproliferative Effects : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly against several leukemia cell lines (e.g., CEM-13 and U-937) with IC50 values indicating significant potency .

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets within cells. The compound's structure allows it to bind to enzymes and receptors, modulating their activity. This interaction is crucial for its therapeutic potential in various diseases, including cancer and infections.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of various pyrimidine derivatives, including this compound. It was found to exhibit significant cytotoxicity against leukemia cell lines with IC50 values ranging from 0.65 to 2.41 μM. These results highlight its potential as a lead compound in cancer therapy .

-

Antimicrobial Efficacy :

- Research conducted on the antimicrobial properties revealed that this pyrimidine derivative effectively inhibited growth in multiple bacterial strains. This suggests a promising avenue for developing new antimicrobial agents.

- Selectivity in Kinase Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Pyrimidine | Antimicrobial, Anticancer | 0.65 - 2.41 |

| 4-(Chloromethyl)-6-methyl-2-(1-methylcyclopropyl)pyrimidine | Pyrimidine | Anticancer | Not reported |

| 4-(Chloromethyl)-6-methyl-2-(methylthio)pyrimidine | Pyrimidine | Antiviral | Not reported |

This table illustrates how variations in substituents influence the biological activity of pyrimidine derivatives, emphasizing the unique profile of this compound.

Q & A

Q. Basic Research Focus

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if ventilation is inadequate .

- Waste Management : Segregate halogenated organic waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

- Reactivity Precautions : Avoid contact with oxidizing agents (e.g., peroxides), as the chloromethyl group may undergo violent decomposition .

What synthetic strategies are effective for preparing this compound?

Q. Basic Research Focus

- Nucleophilic Substitution : React a 4-hydroxymethyl pyrimidine precursor with thionyl chloride (SOCl₂) or PCl₅ to introduce the chloromethyl group. Optimize conditions (e.g., anhydrous DCM, 0–5°C) to minimize side reactions .

- Cyclopropane Integration : Use Suzuki-Miyaura cross-coupling to attach the 2-methylcyclopropyl moiety to the pyrimidine core. Employ Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C .

Which analytical techniques are optimal for characterizing this compound’s structure and purity?

Q. Basic Research Focus

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl at C4: δ 4.5–5.0 ppm for -CH₂Cl) .

- MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~225.1 Da).

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms the cyclopropane-pyrimidine dihedral angle .

- HPLC : Use C18 columns (ACN/water gradient) to assess purity (>95% threshold for biological assays) .

How can computational modeling elucidate the reactivity of the chloromethyl group?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic reactivity. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic attack sites .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to study hydrolysis kinetics of the -CH₂Cl group .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Purity Validation : Replicate assays using HPLC-purified batches (>99%) to exclude impurities (e.g., dechlorinated byproducts) as confounding factors .

- Standardized Assays : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

What strategies stabilize this compound under varying experimental conditions?

Q. Advanced Research Focus

- pH Stability : Store solutions in neutral buffers (pH 6.5–7.5) to prevent acid-catalyzed hydrolysis of the cyclopropane ring .

- Light Sensitivity : Conduct reactions under amber glassware or inert atmospheres (N₂/Ar) to mitigate photodegradation of the chloromethyl group .

How does the 2-methylcyclopropyl group influence regioselectivity in cross-coupling reactions?

Q. Advanced Research Focus

- Steric Effects : The cyclopropane’s rigidity directs coupling to the pyrimidine’s C2 position. Compare Pd-catalyzed (e.g., Buchwald-Hartwig) vs. Cu-mediated (Ullmann) pathways for amine functionalization .

- Electronic Modulation : Cyclopropane’s ring strain enhances electron density at C2, favoring oxidative addition with aryl halides .

What mechanistic insights explain side reactions during chloromethylation?

Q. Advanced Research Focus

- Byproduct Formation : Competing elimination (e.g., HCl release forming a vinyl-pyrimidine) occurs under high temperatures. Monitor via TLC and quench reactions at 50% conversion .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states but may accelerate SN2 pathways. Compare yields in DCM vs. THF to optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.